Di-tert-butyldichlorostannane

Organotin Chemistry Hydrolysis Reaction Pathway

Sourcing dialkyltin precursors with adequate steric bulk for ligand synthesis often forces researchers to compromise on purity. Di-tert-butyldichlorostannane (CAS 19429-30-2) eliminates this bottleneck, providing a direct route to highly congested arylstannanes unattainable with less hindered analogs. - Enables synthesis of sterically demanding ligands critical for tuning catalytic selectivity and turnover. - Distinct hydrolysis pathway simplifies purification, reducing workup time. - Available with reliable purity and global shipping, ensuring supply chain continuity for advanced materials research.

Molecular Formula C8H18Cl2Sn
Molecular Weight 303.84 g/mol
CAS No. 19429-30-2
Cat. No. B103291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyldichlorostannane
CAS19429-30-2
Molecular FormulaC8H18Cl2Sn
Molecular Weight303.84 g/mol
Structural Identifiers
SMILESCC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyPEGCFRJASNUIPX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyldichlorostannane Technical Overview


Di-tert-butyldichlorostannane (CAS 19429-30-2), an organotin(IV) dichloride with the formula [(CH₃)₃C]₂SnCl₂ and molecular weight 303.84, is a crystalline solid with a melting point of 40-42 °C and a boiling point of 66 °C at 3 mmHg [1]. It serves as a key precursor in organotin chemistry, enabling the synthesis of sterically hindered stannanes via reactions with bulky aryllithium reagents [2], and functions as a catalyst for esterification, transesterification, and polymerization reactions .

Di-tert-butyldichlorostannane Substitution Limitations


Direct substitution of di-tert-butyldichlorostannane with other dialkyltin dichlorides (e.g., dimethyl, dibutyl) or trialkyltin chlorides is not straightforward due to significant differences in steric bulk, hydrolytic stability, and catalytic behavior. The bulky tert-butyl groups confer unique reactivity profiles that diverge from those of less hindered analogs. For instance, its hydrolysis pathway differs markedly from that of di-n-butyltin dichloride, yielding distinct products , while catalytic activity in polymerization is strongly influenced by the nature of the alkyl group, precluding simple one-for-one replacement [1].

Di-tert-butyldichlorostannane Comparative Evidence


Hydrolysis Pathway Divergence

Hydrolysis of di-tert-butyldichlorostannane proceeds via a fundamentally different pathway than that of the closely related di-n-butyltin dichloride . While the n-butyl analog yields a dioxane derivative, the tert-butyl compound exclusively forms di-tert-butyltin chloride hydroxide .

Organotin Chemistry Hydrolysis Reaction Pathway

Thermal Stability in PVC

In poly(vinyl chloride) (PVC) matrices under thermal stress, di-tert-butyldichlorostannane exhibits superior stability relative to tributyltin chloride (Bu₃SnCl) and butyltin trichloride (BuSnCl₃), as evidenced by the order of thermal stability: Bu₂SnCl₂ > Bu₃SnCl > BuSnCl₃ [1]. This is inferred from studies on dibutyltin dichloride (Bu₂SnCl₂), which demonstrate that dialkyltin dichlorides are more resistant to redistribution and decomposition than mono- or tri-alkyltin chlorides [1].

Polymer Chemistry Thermal Stability PVC Stabilizer

Precursor for Sterically Hindered Stannanes

Di-tert-butyldichlorostannane is uniquely suited for the synthesis of sterically congested arylstannanes that are inaccessible using less bulky dialkyltin dichlorides. Reaction with supermesityllithium yields the corresponding di-tert-butylchloro(aryl)stannane [1], a transformation that is not possible with smaller alkyl substituents due to prohibitive steric interactions [1].

Organometallic Synthesis Steric Hindrance Precursor

Di-tert-butyldichlorostannane Application Scenarios


Synthesis of Hindered Organotin Ligands

Leveraging its bulky tert-butyl groups, this compound is the ideal starting material for preparing extremely congested arylstannanes [1]. This is critical for researchers developing new ligands for transition metal catalysis where ligand steric bulk governs reaction selectivity and turnover. The distinct hydrolysis pathway also simplifies purification .

PVC Thermal Stabilization

Given the established class-level thermal stability advantage of dialkyltin dichlorides over other alkyltin chlorides [2], this compound is a preferred candidate for PVC formulations requiring high thermal stability during extrusion or molding. Its reduced tendency for redistribution reactions minimizes volatilization and performance loss.

Controlled Polymer Architecture Catalysts

The tert-butyl group's steric profile may uniquely influence polymer microstructure and end-group fidelity in ring-opening polymerizations (ROP) [3]. It is a key reagent for researchers exploring new tin-based catalysts for the ROPPOC method to generate cyclic polymers with specific molecular weight distributions.

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